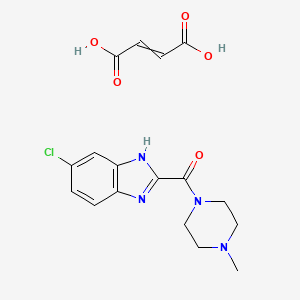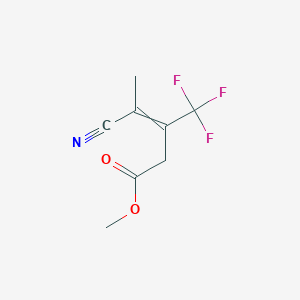![molecular formula C19H20O4 B12519971 Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate CAS No. 784153-68-0](/img/structure/B12519971.png)
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate typically involves the condensation of naphthalene-2-carbaldehyde with diethyl butanedioate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. Common bases used in this reaction include sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.
Applications De Recherche Scientifique
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring and ester groups play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-[(phenyl)methylidene]butanedioate
- Diethyl 2-[(benzyl)methylidene]butanedioate
Comparison
Compared to similar compounds, Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
784153-68-0 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
diethyl 2-(naphthalen-2-ylmethylidene)butanedioate |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
IXYNTPINCHNYIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)

![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)

![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)

![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)

